

Zoalene-d5: A Technical Guide to its Analysis and Purity

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Compound of Interest

Compound Name: Zoalene-d5

Cat. No.: B15294057

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical chemistry of **Zoalene-d5**, a deuterated analogue of the coccidiostat Zoalene (3,5-dinitro-o-toluamide). This document is intended for researchers, scientists, and drug development professionals who require detailed information on the quality, purity, and analytical methodologies associated with this compound.

Certificate of Analysis (Representative)

As a deuterated internal standard, the purity and isotopic enrichment of **Zoalene-d5** are critical for its application in quantitative analyses. Below is a representative Certificate of Analysis, summarizing the key quality control specifications.

Test	Specification	Result	Method
Appearance	Light Beige Solid	Conforms	Visual Inspection
Molecular Formula	C ₈ D ₅ H ₂ N ₃ O ₅	Conforms	Mass Spectrometry
Molecular Weight	230.19 g/mol	230.19	Mass Spectrometry
Purity (by HPLC)	≥ 98.0%	99.5%	HPLC-UV
Isotopic Purity	≥ 99 atom % D	99.6 atom % D	Mass Spectrometry
Melting Point	177-180°C	178.5°C	USP <741>
Solubility	Soluble in Chloroform, DMSO, Methanol	Conforms	Visual Inspection
Identity (¹ H-NMR)	Conforms to structure	Conforms	¹ H-NMR Spectroscopy
Residual Solvents	Meets USP <467> requirements	Conforms	GC-HS

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical techniques for nitroaromatic compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is for the determination of the purity of **Zoalene-d5** by HPLC with UV detection.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Analytical column: C18, 4.6 mm x 250 mm, 5 µm particle size.

Reagents:

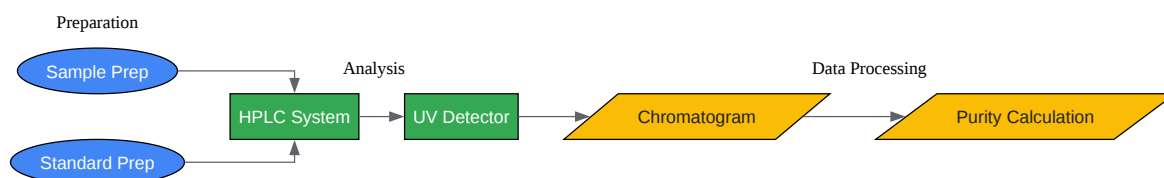
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- **Zoalene-d5** reference standard
- Methanol (HPLC grade)

Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Run Time: 15 minutes

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve approximately 10 mg of **Zoalene-d5** reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
- **Sample Preparation:** Prepare a sample solution of **Zoalene-d5** at the same concentration as the standard solution in the mobile phase.
- **Analysis:** Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- **Calculation:** Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram.



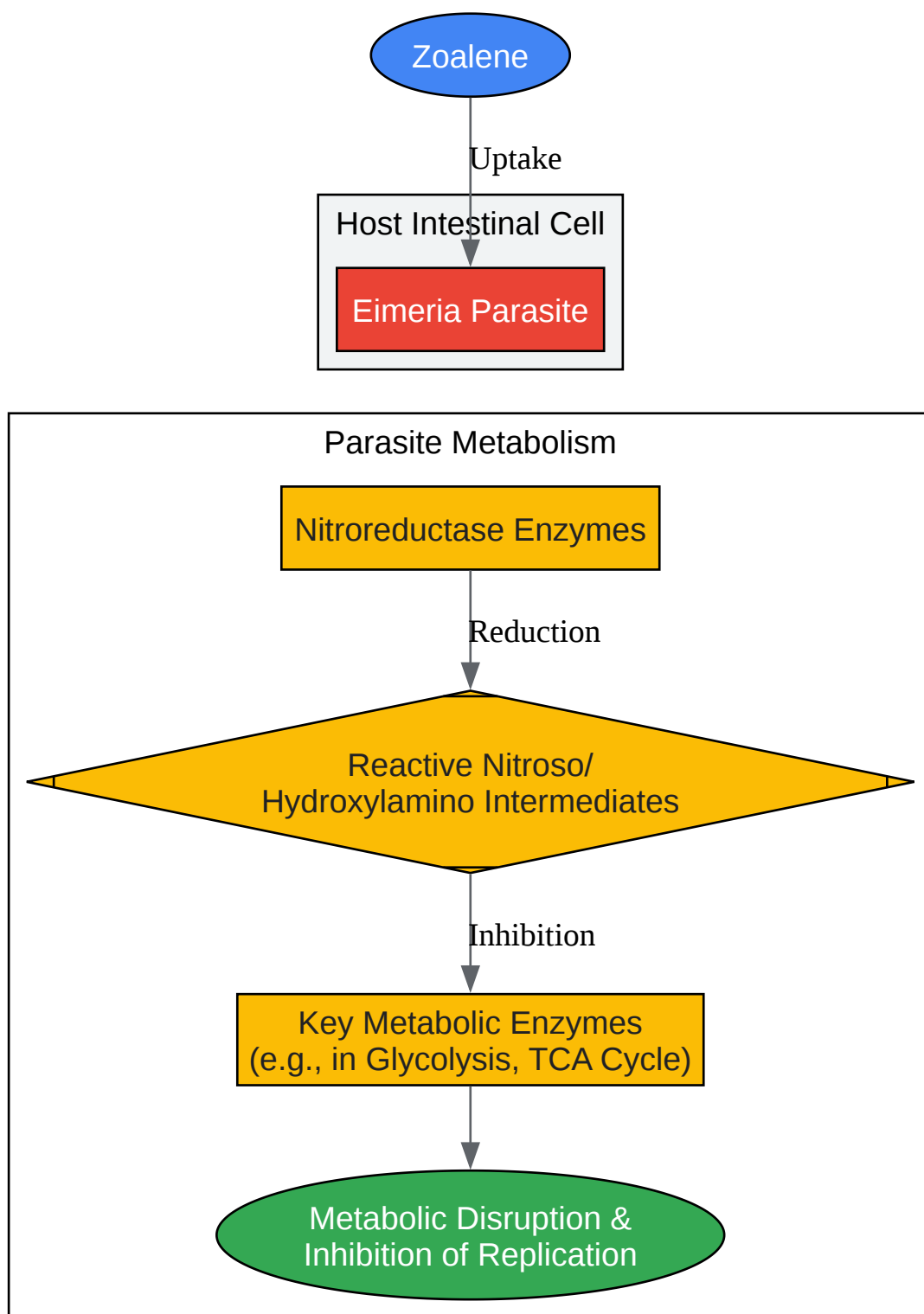
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HPLC Purity Analysis Workflow

Mechanism of Action and Signaling Pathway

While the precise molecular mechanism of action of Zoalene against *Eimeria* species is not fully elucidated, it is understood to act as a coccidiostat, inhibiting the growth and reproduction of the parasite. It is hypothesized that, like other nitroaromatic compounds, Zoalene may interfere with the parasite's metabolic pathways.

One proposed mechanism involves the disruption of the parasite's respiratory chain and energy metabolism. The nitro groups of Zoalene may be enzymatically reduced within the parasite, leading to the formation of reactive nitroso and hydroxylamino derivatives. These reactive species can then interact with and inhibit key enzymes in vital metabolic pathways.



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Proposed Mechanism of Action of Zoalene

This diagram illustrates the proposed pathway where Zoalene is taken up by the Eimeria parasite within the host cell. Inside the parasite, it is converted into reactive intermediates by nitroreductase enzymes. These intermediates then inhibit essential metabolic enzymes, leading to the disruption of the parasite's life cycle.

Conclusion

This technical guide provides essential information on the certificate of analysis, purity determination, and a hypothesized mechanism of action for **Zoalene-d5**. The provided experimental protocol for HPLC-UV analysis offers a robust method for quality control and purity assessment. The ongoing research into the precise molecular targets of Zoalene will further enhance its application as a critical tool in parasitology research and drug development.

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